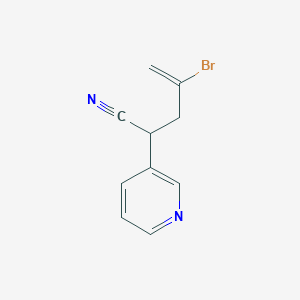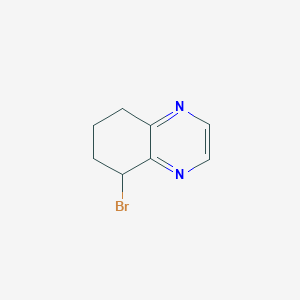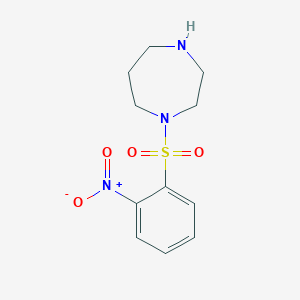
1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane
Descripción general
Descripción
1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane, commonly known as NPD, is a diazepane-based compound that has been used as a research tool in various scientific studies. It is a highly potent inhibitor of cysteine proteases, which are enzymes that play a crucial role in the degradation of proteins.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane is involved in various synthetic processes. A study described a two-step approach for the synthesis of diazepane systems, highlighting the use of a Ugi multicomponent reaction followed by an intramolecular SN2 reaction (Banfi et al., 2007). Another research focused on the synthesis of biologically active 1H-1,4-diazepines from a heterocyclization reaction involving [N4-(4-acetylamino) benzene sulfonyl] piperazinyl-N1-propyl]-1,3-dialkyl/aryl propane-1,3-dione and ethylenediamine (EDA), indicating antimicrobial, antifungal, and anthelmintic activities (Saingar, Kumar, & Joshi, 2011).
Chemical Modification and Binding Studies
Dansyl derivatives, including 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane, were used for chemical modification of peptides and proteins. These derivatives were able to couple under mild basic conditions to the imidazole moiety of histidine, the phenolic ring of tyrosine, and the epsilon-amino function of lysine (Buchta & Fridkin, 1985). Another study presented the synthesis of C-sulfonylated 1,4-diazepines through a sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups (Heo et al., 2020).
Pharmaceutical Research
In pharmaceutical research, a novel series of 6-substituted 4-sulfonyl-1,4-diazepane-2,5-diones were identified as human chymase inhibitors, showcasing potential for therapeutic applications (Tanaka et al., 2007). Synthesis of 1,4-diazepine derivatives and their docking studies have shown that these compounds inhibit the active site of the target protein, suggesting their potential as drug molecules (Velusamy et al., 2015).
Structural and Reactive Models in Enzyme Studies
The iron(III) complexes of bis(phenolate) ligands, including 1,4-bis(2-hydroxy-4-methyl-benzyl)-1,4-diazepane, were studied as models for 3,4-PCD enzymes. These complexes showed interesting chemical properties and reactivities that mimic the behavior of these enzymes (Mayilmurugan, Sankaralingam, Suresh, & Palaniandavar, 2010).
Propiedades
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c15-14(16)10-4-1-2-5-11(10)19(17,18)13-8-3-6-12-7-9-13/h1-2,4-5,12H,3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDLQKCVPSPMID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588552 | |
| Record name | 1-(2-Nitrobenzene-1-sulfonyl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane | |
CAS RN |
954261-97-3 | |
| Record name | 1-(2-Nitrobenzene-1-sulfonyl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



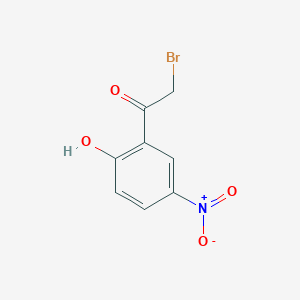
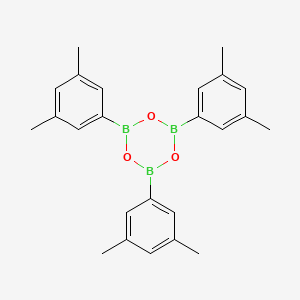





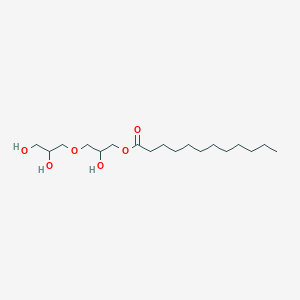
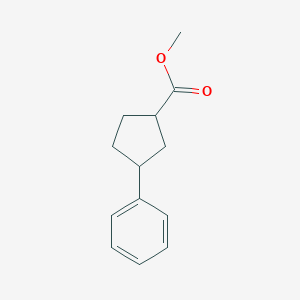
![N-(1-Benzo[1,3]dioxol-5-yl-ethyl)-hydroxylamine](/img/structure/B1628452.png)

